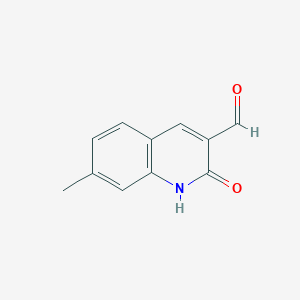

2-Hydroxy-7-methylquinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-13)11(14)12-10(8)4-7/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCWXKDJRZUITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354173 | |

| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80231-41-0 | |

| Record name | 1,2-Dihydro-7-methyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80231-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde

This guide provides a comprehensive overview of the synthetic protocol for 2-hydroxy-7-methylquinoline-3-carbaldehyde, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is typically achieved through a two-step process commencing with the Vilsmeier-Haack reaction to form a 2-chloroquinoline intermediate, followed by a hydrolysis step to yield the final 2-hydroxy product.

I. Synthesis Pathway Overview

The synthesis of this compound is primarily accomplished via the Vilsmeier-Haack cyclization of a substituted acetanilide, followed by the conversion of the resulting 2-chloro derivative. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this context, it facilitates the formation of the quinoline ring system with a carbaldehyde group at the 3-position.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The initial step involves the cyclization and formylation of a substituted acetanilide using the Vilsmeier reagent, which is prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]

Materials:

-

p-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a reaction vessel, N,N-Dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent, a chloromethyliminium salt.[4]

-

Substituted acetanilide (p-methylacetanilide) is then added portion-wise to the reaction mixture.

-

The mixture is heated, typically for several hours, to facilitate the cyclization and formation of the quinoline ring.[6]

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature.

-

The cooled mixture is then carefully poured into a beaker containing crushed ice with vigorous stirring.[7]

-

The resulting precipitate, 2-chloro-7-methylquinoline-3-carbaldehyde, is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization from a suitable solvent such as ethyl acetate.[7]

Step 2: Synthesis of this compound

The 2-chloro substituent of the intermediate is subsequently replaced with a hydroxyl group to yield the final product. This is often achieved through hydrolysis under acidic conditions.[8]

Materials:

-

2-Chloro-7-methylquinoline-3-carbaldehyde

-

Acetic acid

-

Sodium acetate

Procedure:

-

The 2-chloro-7-methylquinoline-3-carbaldehyde intermediate is suspended in a solution of acetic acid containing sodium acetate.

-

The reaction mixture is heated, often under microwave irradiation to accelerate the reaction.[8]

-

The progress of the hydrolysis is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product, this compound (which exists in tautomeric equilibrium with 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde), precipitates.[9]

-

The solid product is collected by filtration, washed with water, and dried.

III. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to the target molecule. Yields and reaction conditions can vary based on the specific substituted acetanilide used.

| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Hydrolysis | Reference |

| Starting Material | Substituted Acetanilide | 2-Chloroquinoline-3-carbaldehyde | [3][8] |

| Reagents | DMF, POCl₃ | Acetic acid, Sodium acetate | [3][8] |

| Molar Ratio (approx.) | Acetanilide:DMF:POCl₃ = 1:3:7 | - | [3] |

| Temperature | 60-90 °C | Optimized for microwave irradiation (e.g., 320 W) | [3][6][8] |

| Reaction Time | 4-16 hours | Varies (optimized with microwave) | [3][6][8] |

| Yield | 60-88% | Good to high yields reported | [6][10] |

IV. Reaction Mechanism

The core of this synthesis is the Vilsmeier-Haack reaction. The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the aromatic ring, followed by cyclization.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more detailed experimental parameters and safety information. The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a wide array of substituted quinolines, making it a valuable tool in synthetic organic chemistry.

References

- 1. jk-sci.com [jk-sci.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. ijsr.net [ijsr.net]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. chemijournal.com [chemijournal.com]

- 7. rsc.org [rsc.org]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

An In-depth Technical Guide to 2-Hydroxy-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of 2-Hydroxy-7-methylquinoline-3-carbaldehyde. The information is tailored for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Core Characterization Data

This compound, also known by its IUPAC name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a quinolinone derivative with the molecular formula C₁₁H₉NO₂. Below is a summary of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde |

| CAS Number | 80231-41-0 |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H (amide) |

| ~10.2 | s | 1H | -CHO (aldehyde) |

| ~8.5 | s | 1H | H-4 (vinyl) |

| ~7.8 | d | 1H | H-5 |

| ~7.3 | s | 1H | H-8 |

| ~7.1 | d | 1H | H-6 |

| ~2.4 | s | 3H | -CH₃ (methyl) |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~190 | -CHO (aldehyde) |

| ~162 | C=O (amide) |

| ~145 | C-4 |

| ~140 | C-7 |

| ~138 | C-8a |

| ~128 | C-5 |

| ~125 | C-6 |

| ~120 | C-4a |

| ~118 | C-8 |

| ~115 | C-3 |

| ~21 | -CH₃ (methyl) |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium | N-H Stretch |

| 2850, 2750 | Weak | C-H Stretch (aldehyde) |

| 1680-1660 | Strong | C=O Stretch (amide) |

| 1650-1630 | Strong | C=O Stretch (aldehyde) |

| 1600-1450 | Medium | C=C Stretch (aromatic) |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 187 | [M]⁺ (Molecular ion) |

| 186 | [M-H]⁺ |

| 158 | [M-CHO]⁺ |

| 130 | [M-CHO-CO]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Vilsmeier-Haack reaction followed by hydrolysis.

Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C to form the Vilsmeier reagent.

-

Reaction with Acetanilide: Dissolve 4-methylacetanilide in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. The crude 2-chloro-7-methylquinoline-3-carbaldehyde will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis of this compound (Hydrolysis)

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-chloro-7-methylquinoline-3-carbaldehyde in a mixture of glacial acetic acid and water (e.g., 70% acetic acid).

-

Hydrolysis: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Product Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Biological Activity Screening Workflow

Quinolinone derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[1][2][3][4][5][6][7][8][9] The following diagram outlines a general workflow for screening the biological activity of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 2-hydroxy-7-methylquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents a detailed, plausible experimental protocol for its synthesis and NMR analysis, alongside spectral data for a closely related analogue, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, for comparative purposes.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, the starting material would be the corresponding substituted acetanilide or its oxime derivative.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can then be hydrolyzed to the desired 2-hydroxy derivative, is the Vilsmeier-Haack reaction.

Materials:

-

Substituted acetanilide (e.g., N-(3-methylphenyl)acetamide) or its corresponding oxime

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethyl acetate

Procedure:

-

In a reaction vessel, N,N-dimethylformamide (0.15 mol) is cooled to 0°C.

-

Freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise to the cooled DMF under constant stirring to form the Vilsmeier reagent.

-

The respective acetanilide or oxime derivative (0.05 mol) is then added portion-wise to the reaction mixture.

-

The mixture is heated to 60°C and maintained at this temperature for approximately 16 hours.

-

After the reaction is complete, the mixture is carefully poured into 300 ml of ice-cold water and stirred at a temperature below 10°C for 30 minutes. This step hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the crude product.

-

The resulting 2-chloro-7-methylquinoline-3-carbaldehyde is collected by filtration.

-

To obtain the final 2-hydroxy product, the intermediate is subjected to hydrolysis, for example, by refluxing with aqueous acid.

-

The final product, this compound, is then purified by recrystallization from a suitable solvent such as ethyl acetate.

NMR Spectral Analysis

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about its molecular structure.

General Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of the quinoline derivative.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard, if required.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrum Acquisition:

-

The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

NMR Spectral Data

As of the latest literature search, specific, publicly available ¹H and ¹³C NMR data for this compound is limited. However, the spectral data of a structurally similar compound, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , can provide valuable insights into the expected chemical shifts and coupling patterns. The primary difference is the position of the methyl group (position 7 vs. 6).

¹H NMR Spectral Data (Reference Compound: 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHO | 10.61 | s | - | 1H |

| H-4 | 8.73 | s | - | 1H |

| H-7 | 8.12 | dd | - | 1H |

| H-8 | 7.83 | d | - | 1H |

| H-5 | 7.21 | s | - | 1H |

| -CH₃ | 2.56 | s | - | 3H |

| -NH | - | br s | - | 1H |

Note: The chemical shift for the NH proton can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectral Data (Reference Compound: 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C=O (Amide) | ~162 |

| C-4 | ~143 |

| C-8a | ~142 |

| C-6 | ~137 |

| C-7 | ~133 |

| C-3 | ~131 |

| C-5 | ~126 |

| C-4a | ~119 |

| C-8 | ~116 |

| -CH₃ | ~21 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for NMR spectral analysis.

Conclusion

This technical guide outlines the key methodologies for the synthesis and NMR spectral analysis of this compound. While specific experimental NMR data for this compound remains elusive in the public domain, the provided protocols and comparative data for a close analogue offer a solid foundation for researchers in the fields of drug discovery and materials science. The detailed workflows and data tables serve as a valuable resource for the characterization of this and other related quinoline derivatives.

References

Technical Guide: Mass Spectrometric Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for advancing research and development involving this molecule. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

This technical guide provides an in-depth overview of the mass spectrometry data for this compound. It includes key physicochemical properties, a representative mass spectrum, a detailed experimental protocol for GC-MS analysis, and a proposed fragmentation pathway.

Compound Information

This compound, also known by its tautomeric name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a structurally significant molecule.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem CID 765518[1] |

| Molecular Weight | 187.19 g/mol | PubChem CID 765518[1] |

| Exact Mass | 187.063328530 Da | PubChem CID 765518[1] |

| CAS Number | 80231-41-0 | PubChem CID 765518[1] |

Mass Spectrometry Data

The following table summarizes the principal mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of this compound. The data is based on the expected fragmentation pattern for this class of compounds, including the molecular ion peak.

Disclaimer: The quantitative data presented in this table is illustrative, based on the compound's structure and typical fragmentation patterns, as direct access to the referenced spectrum (SpectraBase: KC-1981-2512-0) was not available in public databases.[1]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Assignment |

| 187 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 85 | [M - CO]⁺ |

| 158 | 60 | [M - CHO]⁺ |

| 130 | 45 | [M - CO - CHO]⁺ or [C₉H₈N]⁺ |

| 103 | 30 | [C₈H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Fragmentation Pathway Analysis

Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion ([M]⁺) is typically the base peak, confirming the compound's molecular weight. The primary fragmentation events involve the loss of the aldehyde group and subsequent cleavages of the quinoline ring structure.

A proposed fragmentation pathway is detailed below:

-

Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion at m/z 187 .

-

Loss of Carbon Monoxide : A common fragmentation for aldehydes and ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 159 .

-

Loss of the Formyl Radical : Cleavage of the C-C bond between the quinoline ring and the aldehyde group results in the loss of a formyl radical (•CHO), yielding a stable cation at m/z 158 .

-

Further Fragmentation : Subsequent losses from the quinoline ring structure can lead to smaller fragments, such as those observed at m/z 130 , m/z 103 , and m/z 77 .

The logical flow of this fragmentation is visualized in the following diagram.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a generalized procedure based on established methods for quinoline derivatives.

Sample Preparation

-

Standard Solution : Accurately weigh approximately 10 mg of this compound standard.

-

Dissolution : Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

-

Working Solution : Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for creating a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

GC-MS Instrumentation and Conditions

-

Instrument : Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Column : DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

-

Injector : Split/splitless injector.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume : 1 µL.

-

Injector Temperature : 280°C.

-

Injection Mode : Splitless.

Temperature Program

-

Initial Oven Temperature : 100°C, hold for 2 minutes.

-

Ramp : Increase temperature at a rate of 15°C/min to 280°C.

-

Final Hold : Hold at 280°C for 10 minutes.

Mass Spectrometer Parameters

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 40-500.

-

Scan Mode : Full Scan.

The overall workflow for this analytical process is depicted in the diagram below.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide outlines the key mass spectrometric data and analytical protocols for the characterization of this compound. The molecular ion at m/z 187 and the predictable fragmentation pattern involving the loss of carbonyl and formyl groups provide a reliable method for its identification. The detailed GC-MS protocol offers a robust starting point for researchers to develop and validate quantitative and qualitative methods for this compound, aiding in its further investigation in drug development and scientific research.

References

An In-depth Technical Guide on the Crystal Structure of 2-Hydroxy-7-methylquinoline-3-carbaldehyde and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a definitive, publicly available crystal structure for 2-Hydroxy-7-methylquinoline-3-carbaldehyde has not been reported. This guide will therefore provide a comprehensive overview of the synthesis and crystallographic analysis of a closely related analog, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde , for which detailed X-ray diffraction data is available. This analog serves as a valuable proxy for understanding the structural characteristics of this class of quinoline derivatives.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide array of biological activities. Their planar structure and potential for various substitutions make them attractive candidates in medicinal chemistry and materials science. This guide focuses on the structural elucidation of quinoline-3-carbaldehydes, with a specific interest in the 2-hydroxy-7-methyl substituted variant. While its specific crystal structure remains to be published, analysis of analogous structures provides critical insights into the molecular geometry, bond parameters, and intermolecular interactions that govern the properties of these compounds.

Quinoline-based compounds have been extensively studied and are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The aldehyde functional group at the 3-position is a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery.[4]

Synthesis and Crystallization

The synthesis of 2-substituted-quinoline-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5] This method involves the formylation of an appropriate N-substituted acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

A typical synthetic procedure for a compound like 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde is as follows:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride is slowly added to N,N-dimethylformamide at a low temperature (typically 0-5 °C) with constant stirring to form the electrophilic Vilsmeier reagent.

-

Reaction with Acetanilide: The corresponding acetanilide, in this case, N-(2,3-dimethylphenyl)acetamide, is added to the Vilsmeier reagent.[5]

-

Cyclization: The reaction mixture is heated (e.g., to 80 °C) for several hours to facilitate the cyclization and formation of the quinoline ring system.[5]

-

Hydrolysis and Precipitation: The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude product.[5]

-

Purification and Crystallization: The solid product is collected by filtration, washed, and dried. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent mixture, such as petroleum ether and ethyl acetate.[5]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

The following protocol outlines the key steps in the crystallographic analysis of a quinoline derivative:

-

Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART area-detector) and cooled to a low temperature (e.g., 290 K) to minimize thermal vibrations.[5] X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded as a series of frames as the crystal is rotated.[5]

-

Data Processing: The collected raw data is processed to integrate the reflection intensities, correct for absorption effects (e.g., using SADABS), and determine the unit cell parameters and space group.[5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by full-matrix least-squares on F² using software like SHELXL.[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

Data Presentation: Crystal Structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The following tables summarize the crystallographic data for the representative analog, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.[5]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀ClNO |

| Formula Weight | 219.66 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.4542 (13) |

| b (Å) | 6.7393 (4) |

| c (Å) | 7.5675 (4) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1043.16 (11) |

| Z | 4 |

| Temperature (K) | 290 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.034 |

| wR-factor | 0.115 |

Table 2: Selected Atomic Coordinates

| Atom | x | y | z |

| Cl1 | 0.59400(3) | 0.2500 | 0.07517(7) |

| N1 | 0.48555(8) | 0.2500 | 0.24995(19) |

| O1 | 0.68317(9) | 0.2500 | 0.5872(3) |

| C1 | 0.54815(9) | 0.2500 | 0.2711(2) |

| C2 | 0.58228(10) | 0.2500 | 0.4343(3) |

| C3 | 0.54382(10) | 0.2500 | 0.5832(3) |

| C4 | 0.47569(10) | 0.2500 | 0.5712(2) |

| C5 | 0.43407(11) | 0.2500 | 0.7208(3) |

| C6 | 0.36622(11) | 0.2500 | 0.7099(3) |

| C7 | 0.33908(10) | 0.2500 | 0.5279(3) |

| C8 | 0.37829(9) | 0.2500 | 0.3777(3) |

| C9 | 0.44701(9) | 0.2500 | 0.3993(2) |

| C10 | 0.65428(11) | 0.2500 | 0.4503(3) |

| C11 | 0.26571(11) | 0.2500 | 0.5126(4) |

| C12 | 0.34939(11) | 0.2500 | 0.1950(3) |

Note: All non-H atoms of the molecule lie on a crystallographic mirror plane.[5]

Table 3: Selected Bond Lengths and Angles (for a similar analog)

Data for specific bond lengths and angles for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde were not explicitly provided in the primary search results. The data below for a related quinoline structure are illustrative of typical values.

| Bond | Length (Å) | Angle | Angle (°) |

| C-Cl | ~1.74 | N-C-C | ~123 |

| C=O | ~1.21 | C-C=O | ~125 |

| C-N | ~1.32-1.38 | C-N-C | ~117 |

| C-C (aro) | ~1.37-1.42 | C-C-C (aro) | ~118-121 |

The quinoline fused-ring system in these compounds is generally planar. For the closely related 2-Chloro-7-methyl-quinoline-3-carbaldehyde, the r.m.s. deviation from planarity is 0.007 Å.[6] The formyl group is often slightly twisted out of the plane of the quinoline ring.[6]

Visualizations

The following diagram illustrates the generalized workflow for the synthesis and crystallographic analysis of quinoline-3-carbaldehyde derivatives.

References

- 1. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-7-methylquinoline-3-carbaldehyde, a substituted quinoline derivative, is of significant interest in medicinal chemistry due to the profound impact of its tautomeric forms on its physicochemical properties and biological activity. This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound. It delves into the structural and environmental factors that influence the tautomeric equilibrium, presents quantitative data derived from spectroscopic and computational analyses for analogous systems, and offers detailed experimental protocols for the characterization of this phenomenon. Visualizations of the tautomeric relationship and experimental workflows are provided to facilitate a deeper understanding. The insights presented herein are intended to aid researchers and professionals in the rational design of novel therapeutics by leveraging the nuanced chemistry of the 2-hydroxyquinoline scaffold.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development.[1][2] Different tautomers of a single compound can exhibit distinct biological activities, metabolic fates, and physicochemical properties such as solubility and membrane permeability.[2] The 2-hydroxyquinoline scaffold, a privileged structure in numerous therapeutic agents, prominently displays keto-enol tautomerism.[3] The equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone) forms is a pivotal factor in the interaction of these molecules with biological targets.[4] This guide focuses specifically on this compound, exploring the nuances of its tautomeric behavior.

The Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms. This involves the migration of a proton between the oxygen and nitrogen atoms of the quinoline ring.[4]

-

Enol Form: this compound

-

Keto Form: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Generally, for 2-hydroxyquinoline and its derivatives, the keto form is thermodynamically more stable and thus the predominant tautomer in most environments, including the solid state and in various solvents.[4][5][6] This stability is attributed to the amide group in the keto form being more stable than the iminol group in the enol form.[5] The IUPAC name for this compound, 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde, reflects the prevalence of the keto tautomer.[7]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Hydroxy-7-methylquinoline-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2-Hydroxy-7-methylquinoline-3-carbaldehyde, a quinoline derivative with potential applications in medicinal chemistry and materials science. A comprehensive review of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This document aims to bridge this knowledge gap by providing inferred qualitative solubility information based on the characteristics of structurally related compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is presented to offer a practical framework for researchers.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest due to their wide range of biological activities and applications. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug formulation, reaction kinetics, and purification processes. Accurate solubility data is essential for the seamless progression of research and development activities.

Qualitative Solubility Analysis

Quinoline-based compounds, such as quinoline-3-carbaldehyde and 2-Chloro-7-Methylquinoline-3-Carbaldehyde, are generally reported to be soluble in a range of organic solvents.[1][2] Quinoline itself is described as being very soluble in organic solvents but only slightly soluble in water.[2] The presence of a hydroxyl group and a carbaldehyde group in the target molecule suggests the potential for hydrogen bonding, which may influence its solubility in polar solvents. The methyl group is unlikely to significantly alter the overall solubility profile compared to its unsubstituted counterpart.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents. Related quinolines are soluble in alcohols.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Likely Soluble | These solvents are strong hydrogen bond acceptors and are generally effective at dissolving a wide range of organic compounds. |

| Non-polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar functional groups (hydroxyl and carbaldehyde) will likely limit solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Often good solvents for a wide range of organic compounds, including those with moderate polarity. |

Disclaimer: The qualitative solubility information presented in Table 1 is inferred and should be confirmed through experimental validation.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the isothermal shake-flask method, a widely accepted technique for determining the solubility of solid compounds in organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis of Solute Concentration:

-

Gravimetric Method:

-

Record the exact mass of the filtered solution plus the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

3.3. Calculation of Solubility

The solubility can be expressed in various units. For example, in grams per liter (g/L):

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

When using a chromatographic or spectroscopic method, the solubility is calculated by multiplying the concentration determined from the calibration curve by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently absent from the public domain, this guide provides valuable inferred qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers to generate the precise data necessary for advancing their work in drug development and other scientific applications. The generation and publication of such data would be a valuable contribution to the chemical sciences community.

References

A Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold, substituted with hydroxyl and carbaldehyde groups, suggests potential applications as a precursor for biologically active molecules and functional materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of this molecule. While direct experimental and computational data for this compound is limited in the current literature, this document extrapolates from established studies on closely related hydroxyquinoline derivatives to present a comprehensive analytical framework. It covers detailed protocols for computational analysis, including Density Functional Theory (DFT) and molecular docking, as well as relevant experimental procedures for synthesis and biological evaluation. Quantitative data from analogous compounds are summarized in structured tables, and complex workflows are elucidated through visualizations to provide a foundational resource for researchers.

Introduction

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of hydroxyl and carbaldehyde functionalities, as seen in this compound, offers versatile sites for chemical modification and potential metal chelation, a property often linked to biological activity.[3][4]

Theoretical and computational studies are indispensable for understanding the molecular structure, electronic properties, and reactivity of such molecules.[5] These in-silico approaches, including Density Functional Theory (DFT) and molecular docking, provide critical insights that guide the rational design of novel compounds and help to elucidate their mechanisms of action.[3][5] This guide will detail the application of these computational methods to this compound, providing a roadmap for its comprehensive analysis.

Molecular Structure and Computational Analysis

The molecular structure of this compound consists of a quinoline core with a hydroxyl group at the 2-position, a methyl group at the 7-position, and a carbaldehyde group at the 3-position. Its chemical formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol .[6]

Density Functional Theory (DFT) Analysis

DFT is a powerful computational method for investigating the electronic structure and properties of molecules.[5] For a molecule like this compound, DFT calculations can provide valuable data on its geometry, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculation Workflow

-

Structure Optimization: The 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[7]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental IR and Raman spectra.

-

Property Calculations:

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated to assess chemical reactivity and the electronic excitation properties of the molecule.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular interactions, and the stability arising from electron delocalization.[7]

-

Below is a diagram illustrating the typical workflow for DFT analysis.

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Table 1: Representative Calculated DFT Data for a Related Quinoline Derivative (Data is for 2-Chloro-7-methylquinoline-3-carbaldehyde as a proxy)

| Parameter | Conformer 1 (trans) | Conformer 2 (cis) | Method |

| Relative Energy (ΔE+ZPV) | 0 kJ/mol (more stable) | 13.4 kJ/mol | B3LYP/6-311++G(d,p)[7] |

| Dipole Moment | ~4.5 Debye | ~6.4 Debye | B3LYP/6-311++G(d,p)[7] |

| HOMO-LUMO Gap | ~3.75 eV | ~3.80 eV | TD-DFT/B3LYP/6-311++G(d,p) |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, making it a crucial tool in drug discovery.[3] Derivatives of hydroxyquinoline have been investigated as inhibitors of various enzymes and receptors.[5]

Experimental Protocol: Molecular Docking Workflow

-

Protein and Ligand Preparation:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

The 3D structure of this compound (the ligand) is generated and optimized using a suitable method (e.g., DFT).

-

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: The ligand is flexibly docked into the rigid or flexible protein active site using software such as AutoDock Vina or Glide.[8] The program explores various conformations and orientations of the ligand.

-

Analysis and Scoring: The resulting binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

The following diagram outlines the molecular docking process.

Caption: A standard workflow for molecular docking studies.

Synthesis and Spectroscopic Characterization

Experimental Protocol: Hypothetical Synthesis

-

Starting Material: 2-Hydroxy-3,7-dimethylquinoline would be the likely precursor.

-

Oxidation: The methyl group at the 3-position could be selectively oxidized to a carbaldehyde using an oxidizing agent like selenium dioxide in a suitable solvent such as 1,4-dioxane.[3]

-

Reaction Conditions: The reaction mixture would be heated under an inert atmosphere for an extended period (e.g., 24 hours).[3]

-

Purification: The product would be purified from the reaction mixture using techniques such as filtration and column chromatography.[3]

Spectroscopic Analysis

The structure of the synthesized compound would be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: To identify the chemical environment of the protons.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton.

-

FT-IR Spectroscopy: To identify functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and C-H bonds.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Table 2: Representative Spectroscopic Data for a Related Hydroxyquinoline Carbaldehyde (Data is for 8-Hydroxyquinoline-5-carbaldehyde)[9]

| Technique | Observed Signals/Bands | Assignment |

| ¹H NMR | δ = 10.14 (s, 1H) | Aldehydic proton (-CHO) |

| δ = 9.56 (dd, 1H) | Aromatic proton | |

| δ = 7.26 (d, 1H) | Aromatic proton | |

| FT-IR | ~3344 cm⁻¹ | ν(O-H) |

| ~1667 cm⁻¹ | ν(C=O) |

Potential Biological Activity

Derivatives of 8-hydroxyquinoline are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][10] This suggests that this compound could also be a valuable scaffold for developing new therapeutic agents.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay) [11]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Incubation: The plate is incubated for 24-48 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells convert the MTT into formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

The potential mechanism of action could involve the inhibition of key signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of the MAPK signaling pathway by the title compound.

Conclusion

This compound is a molecule of considerable scientific interest due to its versatile chemical structure. Although direct experimental data is sparse, theoretical and computational studies, guided by data from analogous compounds, can provide invaluable insights into its structural, electronic, and reactive properties. The methodologies and protocols outlined in this guide, from DFT and molecular docking to synthesis and biological evaluation, offer a comprehensive framework for the rational investigation of this compound. Such a synergistic approach between in-silico analysis and experimental validation is crucial for unlocking the potential of this compound as a scaffold for novel therapeutics and functional materials.

References

- 1. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dergi-fytronix.com [dergi-fytronix.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic route detailed herein involves a two-step process commencing with the Vilsmeier-Haack reaction of N-(3-methylphenyl)acetamide to yield an intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde, followed by a subsequent hydrolysis to afford the target molecule. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the replication and optimization of this synthetic sequence.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step synthetic sequence. The initial step employs the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heteroaromatic compounds. In this case, N-(3-methylphenyl)acetamide serves as the substrate, which undergoes cyclization and formylation to produce 2-chloro-7-methylquinoline-3-carbaldehyde.

The subsequent step involves the hydrolysis of the 2-chloro substituent of the quinoline ring to a hydroxyl group. This transformation is effectively carried out using acidic conditions, yielding the desired this compound. It is important to note that this product exists in a tautomeric equilibrium with its keto form, 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This procedure outlines the formylation and cyclization of N-(3-methylphenyl)acetamide to yield the chlorinated quinoline intermediate.

Materials:

-

N-(3-methylphenyl)acetamide (m-acetotoluidide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (5 M) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add N-(3-methylphenyl)acetamide (1 equivalent) portion-wise while maintaining the temperature at 0-5 °C.

-

After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with constant stirring.

-

Neutralize the acidic mixture by the slow addition of a 5 M sodium hydroxide solution or a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

-

The crude product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with cold water.

-

For further purification, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent such as ethyl acetate or purified by silica gel column chromatography to afford pure 2-chloro-7-methylquinoline-3-carbaldehyde.

Step 2: Hydrolysis of 2-Chloro-7-methylquinoline-3-carbaldehyde to this compound

This procedure describes the conversion of the 2-chloroquinoline intermediate to the final 2-hydroxyquinoline product.

Materials:

-

2-Chloro-7-methylquinoline-3-carbaldehyde

-

Formic acid (HCOOH) or Acetic acid (CH₃COOH)

-

Water

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (1 equivalent) in formic acid or a mixture of acetic acid and water.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be dried and, if necessary, recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Quantitative Data

The following table summarizes the typical reaction parameters and expected yields for the two-step synthesis. The data is compiled from analogous reactions reported in the literature and may require optimization for this specific substrate.

| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Vilsmeier-Haack Reaction | N-(3-methylphenyl)acetamide | POCl₃, DMF | 80-90 | 4-10 | 60-85 |

| 2 | Hydrolysis | 2-Chloro-7-methylquinoline-3-carbaldehyde | HCOOH or CH₃COOH/H₂O | Reflux | 2-6 | 70-90 |

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, commonly referred to as the Vilsmeier reagent. This reagent then effects an electrophilic substitution on the electron-rich aromatic ring of the N-arylacetamide, followed by cyclization and subsequent hydrolysis to yield the formylated quinoline.

Conclusion

The two-step synthesis of this compound via an initial Vilsmeier-Haack reaction followed by hydrolysis is a robust and efficient method for accessing this important heterocyclic scaffold. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation of this versatile chemical intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

Spectroscopic Profile of 2-Hydroxy-7-methylquinoline-3-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a quinoline derivative of interest in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic properties is fundamental for its identification, characterization, and application in further research and development. This technical guide provides a summary of the available and expected spectroscopic characteristics of this compound, including mass spectrometry, nuclear magnetic resonance, infrared, and UV-Visible spectroscopy. Due to the limited availability of published experimental data for this specific molecule, this guide combines established data with predicted values based on structurally analogous compounds. Detailed experimental protocols for the spectroscopic techniques are also provided to aid in the acquisition of new data.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in drug discovery. The substituent groups on the quinoline ring system play a crucial role in determining the molecule's chemical and physical properties. This compound, with its hydroxy, methyl, and carbaldehyde functionalities, presents a unique electronic and structural profile. This document aims to be a core reference for the spectroscopic properties of this compound.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in Table 1. This data is computationally derived and sourced from the PubChem database.[1]

Table 1: Molecular and Physical Properties [1]

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde |

| CAS Number | 80231-41-0 |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O |

| InChI Key | CYCWXKDJRZUITF-UHFFFAOYSA-N |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the primary expectation is the observation of the molecular ion peak.

Table 2: Expected Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| GC-MS (EI) | 187 | [M]⁺ (Molecular Ion) |

| HRMS (ESI) | 188.0706 | [M+H]⁺ (Protonated Molecule) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are outlined below. These predictions are based on the known spectra of related quinoline aldehydes.

Table 3: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~9.3 | Singlet | 1H | H4 |

| ~8.0-8.2 | Doublet | 1H | H5 |

| ~7.7-7.9 | Doublet | 1H | H8 |

| ~7.3-7.5 | Doublet of doublets | 1H | H6 |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

Table 4: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190-192 | Aldehyde Carbonyl (-CHO) |

| ~160-162 | C2 (C-OH) |

| ~148-150 | C8a |

| ~140-142 | C4 |

| ~135-137 | C7 |

| ~130-132 | C5 |

| ~128-130 | C4a |

| ~125-127 | C6 |

| ~118-120 | C8 |

| ~115-117 | C3 |

| ~21-23 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 5.

Table 5: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (Hydroxy group) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Medium | C-H stretch (Methyl group) |

| ~2850-2750 | Weak | C-H stretch (Aldehyde) |

| ~1680-1660 | Strong | C=O stretch (Aldehyde carbonyl) |

| ~1620-1580 | Medium-Strong | C=C and C=N stretch (Quinoline ring) |

| ~1450-1400 | Medium | C-H bend (Methyl group) |

| ~1250-1150 | Medium | C-O stretch (Hydroxy group) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinoline ring system is expected to result in strong absorption in the UV region.

Table 6: Expected UV-Visible Spectroscopic Data (Solvent: Methanol or Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~240-250 | High | π → π |

| ~320-340 | Medium | π → π |

| ~380-400 | Low | n → π* |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for each specific analysis.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of cuvettes, one for the solvent blank and one for the sample.

-

Record the baseline with the solvent-filled cuvette in both beams.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

-

Workflow and Data Relationships

The logical flow of spectroscopic analysis for a novel or synthesized compound like this compound is depicted in the following diagram. This workflow ensures a comprehensive characterization, from initial purity and identity confirmation to detailed structural elucidation.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete set of experimental data is yet to be published, the expected spectral characteristics outlined herein, based on established knowledge of similar compounds, offer a valuable resource for researchers. The provided experimental protocols serve as a practical guide for obtaining and confirming the spectroscopic data for this compound, which will be crucial for its future applications in scientific research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 2-Hydroxy-7-methylquinoline-3-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to the versatile biological activities associated with the quinoline scaffold.

Application Notes

Schiff bases are a class of organic compounds characterized by the presence of an azomethine or imine group (-C=N-).[1][2][3] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][3][4] The quinoline moiety is a privileged heterocyclic structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antioxidant activities.[4][5]

The synthesis of Schiff bases from this compound combines the potent biological activity of the quinoline core with the versatile imine linkage. This linkage is often crucial for the compound's biological activity, providing opportunities for binding with various biomolecules and metal ions.[4][5] The resulting Schiff base ligands and their metal complexes are promising candidates for the development of new therapeutic agents.[6][7]

Key Biological Applications:

-

Anticancer Activity: Quinoline-based Schiff bases have demonstrated significant cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon).[8][9][10] Their mechanism of action can involve DNA intercalation, inhibition of essential enzymes like kinases, disruption of mitochondrial membrane potential, and induction of apoptosis through signaling pathways like MAPK.[4][8][9]

-

Antimicrobial Activity: The imine group is a key structural feature for the antimicrobial and antifungal activity of Schiff bases.[4] These compounds have shown efficacy against a spectrum of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans).[7][11][12] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial properties compared to the free ligands.[7][13]

-

Antioxidant Activity: Many Schiff bases, particularly those with hydroxyl groups, are potent antioxidants.[14] They can scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which are implicated in various disease pathologies.[15]

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a generalized and efficient method for the condensation reaction between this compound and various primary amines.

Materials:

-

This compound

-

Appropriate primary amine (e.g., substituted anilines, aliphatic amines)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plate

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with stirring.

-

To this solution, add an equimolar amount (1 equivalent) of the selected primary amine.

-

Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.[4]

-

Attach a reflux condenser and heat the reaction mixture to reflux for a period of 4-8 hours.[16] The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The precipitated solid product is then collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a vacuum oven or desiccator.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization:

-

FT-IR Spectroscopy: Confirm the formation of the Schiff base by identifying the characteristic C=N (imine) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O aldehyde band (around 1700 cm⁻¹) and N-H amine bands (around 3300-3400 cm⁻¹).[4]

-

¹H NMR Spectroscopy: Look for a characteristic singlet signal for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.5 ppm).[10]

-

¹³C NMR Spectroscopy: Confirm the presence of the imine carbon atom (typically δ 140-165 ppm).[1]

Caption: Experimental workflow for the synthesis of Schiff bases.

Quantitative Data on Biological Activities